molecular formula C20H14N2O2S B5699747 N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-thiophenecarboxamide

N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-thiophenecarboxamide

Cat. No. B5699747
M. Wt: 346.4 g/mol
InChI Key: HCWUWVJSXPTECG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to “N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-thiophenecarboxamide” has been studied . For instance, a series of novel Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) complexes with oxaprozin (Hoxa), a non-steroidal anti-inflammatory drug, has been synthesized . The complexes and Hoxa have been characterized by elemental and thermogravimetric (TG) analysis, Fourier transform (FT)-IR, 1H-NMR, 13C-NMR, UV-Vis spectroscopy, and magnetic susceptibility measurements .


Molecular Structure Analysis

The molecular structure of “N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-thiophenecarboxamide” is complex . The (pseudo)octahedral geometry has been proposed for all complexes based on electronic spectra and magnetic moments .


Chemical Reactions Analysis

The chemical reactions of “N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-thiophenecarboxamide” and its related compounds have been investigated . For example, the complexes and Hoxa did not exhibit the cytotoxic effect to peritoneal macrophages .

Scientific Research Applications

properties

IUPAC Name

N-(4,5-diphenyl-1,3-oxazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2S/c23-19(16-12-7-13-25-16)22-20-21-17(14-8-3-1-4-9-14)18(24-20)15-10-5-2-6-11-15/h1-13H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWUWVJSXPTECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)NC(=O)C3=CC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-diphenyl-1,3-oxazol-2-yl)thiophene-2-carboxamide

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